N-acetylglucosaminylasparagine

Catalog No.
S579963
CAS No.
2776-93-4
M.F
C12H21N3O8
M. Wt
335.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-acetylglucosaminylasparagine

CAS Number

2776-93-4

Product Name

N-acetylglucosaminylasparagine

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

Molecular Formula

C12H21N3O8

Molecular Weight

335.31 g/mol

InChI

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1

InChI Key

YTTRPBWEMMPYSW-HRRFRDKFSA-N

SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O

Synonyms

2-acetamido-1-(beta-L-aspartamido)-1,2-dideoxy-beta-D-glucose, 2-acetamido-1-N-(4'-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine, 4-N-2-acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine, AADG, acetylglucosaminylasparagine, asparaginylglucosamine, aspartylglucosamine, aspartylglucosylamine, aspartylglycosamine, N(4)-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine, N(4)-(2-acetamido-2-deoxyglucopyranosyl)asparagine, N-(2-acetylamino)-2-deoxy-beta-D-glucopyranosyl-L-asparagine, N-acetylglucosaminylasparagine, N-ADGP-Asn

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)[O-])[NH3+])CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)[O-])[NH3+])CO)O)O

Aspartylglucosaminuria

Aspartylglucosaminuria is a rare inherited metabolic disorder caused by a deficiency in the enzyme aspartylglucosaminidase. This enzyme is responsible for breaking down N-acetylglucosaminylasparagine in lysosomes, which are cellular compartments that degrade waste products. When aspartylglucosaminidase is deficient, N-acetylglucosaminylasparagine accumulates in various tissues, leading to cellular dysfunction and organ damage.

Research on aspartylglucosaminuria focuses on understanding the mechanisms of the disease, developing diagnostic tools, and exploring potential treatment options. Here's how N-acetylglucosaminylasparagine plays a role:

  • Biomarker

    Measuring the levels of N-acetylglucosaminylasparagine in tissues and urine can aid in the diagnosis of aspartylglucosaminuria. Studies have shown significantly elevated levels of N-acetylglucosaminylasparagine in patients compared to healthy controls .

  • Disease Progression

    Understanding the distribution of N-acetylglucosaminylasparagine in different tissues can provide insights into the progression of the disease and the organs most affected. Research has revealed that N-acetylglucosaminylasparagine accumulates to higher levels in tissues with high metabolic activity, like the liver and spleen .

  • Glycosylation: N-ADGP-Asn contains N-acetylglucosamine (GlcNAc), a sugar unit commonly found in N-linked glycans, which are attached to proteins. This suggests N-ADGP-Asn might be a precursor or intermediate in protein glycosylation processes [].
  • Biomarker discovery: As N-linked glycosylation patterns are involved in various biological functions and diseases, N-ADGP-Asn could be a potential biomarker for specific conditions if its presence correlates with certain glycosylation patterns [].

Molecular Structure Analysis

N-ADGP-Asn combines two key components:

  • N-Acetylglucosamine (GlcNAc): This sugar unit consists of a glucose ring structure with an acetyl group attached to the second carbon and an amino group (acetylated) on the second position.
  • Asparagine (Asn): This amino acid has an amino group, a carboxylic acid group, and a side chain containing an amide group.

The linkage between GlcNAc and Asn likely occurs between the anomeric carbon (C1) of GlcNAc and the amide nitrogen of the Asn side chain. This forms a β-N-glycosidic bond, a common type of linkage in N-linked glycans [].


Chemical Reactions Analysis

  • Synthesis: N-ADGP-Asn could be synthesized by enzymes called N-acetylglucosaminyltransferases, which transfer GlcNAc from a donor molecule (e.g., UDP-GlcNAc) to the Asn side chain of a protein. The specific enzyme and reaction mechanism would depend on the biological context [].
  • Hydrolysis: The β-N-glycosidic bond in N-ADGP-Asn could be cleaved by enzymes called glycosidases, releasing GlcNAc and the modified protein. This could be a step in N-glycan processing or turnover [].
  • Protein folding and stability: N-linked glycans can influence protein folding, stability, and trafficking within the cell [].
  • Cell-cell recognition: Glycosylation patterns can act as recognition tags for cell-cell interactions and signaling processes.
  • Immune response: Glycans can interact with immune receptors, influencing the immune response.

Physical Description

Solid

XLogP3

-5.7

UNII

Q9ODP9B8O5

Other CAS

2776-93-4

Wikipedia

N(4)-(beta-N-acetyl-D-glucosaminyl)-L-asparagine

Dates

Modify: 2023-08-15

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